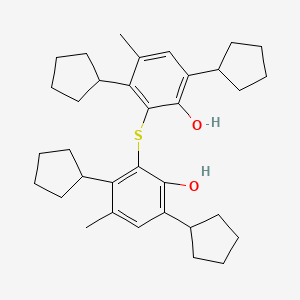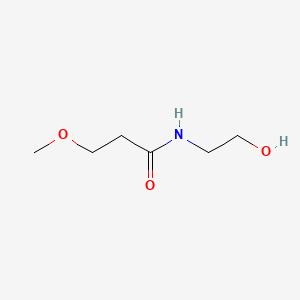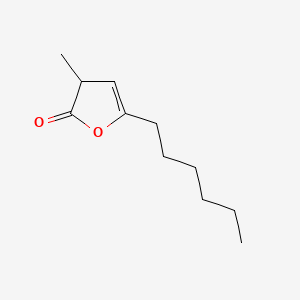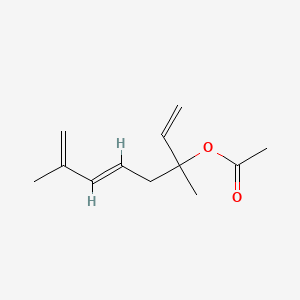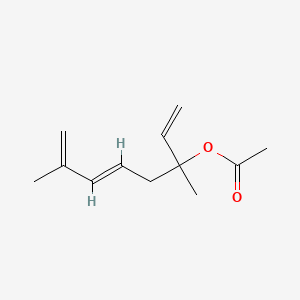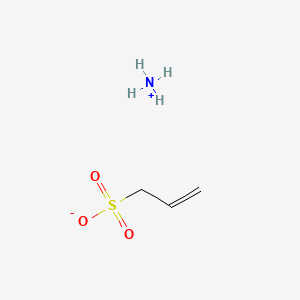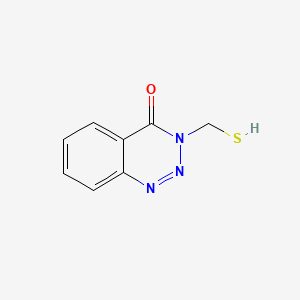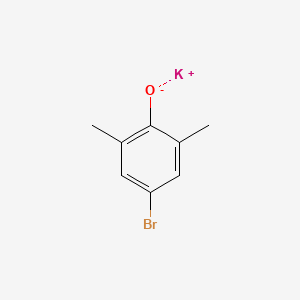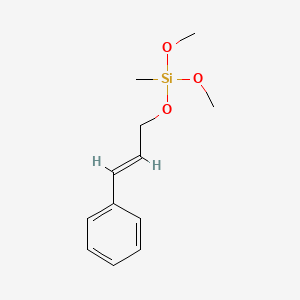
Sodium 4-amino-o-xylene-5-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-amino-o-xylene-5-sulphonate is an organic compound with the molecular formula C8H10NNaO3S. It is a sodium salt derivative of 4-amino-o-xylene-5-sulphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-amino-o-xylene-5-sulphonate typically involves the sulfonation of 4-amino-o-xylene. The process begins with the nitration of o-xylene to produce 4-nitro-o-xylene, which is then reduced to 4-amino-o-xylene. The final step involves sulfonation using sulfuric acid, followed by neutralization with sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of advanced techniques like flow chemistry and microwave-assisted synthesis can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-amino-o-xylene-5-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and substituted amino derivatives .
Scientific Research Applications
Sodium 4-amino-o-xylene-5-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-amino-o-xylene-5-sulphonate involves its interaction with specific molecular targets. The sulfonate group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The amino group can form hydrogen bonds and interact with enzymes, influencing their activity and function .
Comparison with Similar Compounds
- Sodium benzene sulfonate
- Sodium p-xylene sulfonate
- Sodium cumene sulfonate
- Sodium p-toluene sulfonate
Comparison: Sodium 4-amino-o-xylene-5-sulphonate is unique due to the presence of both amino and sulfonate groups, which confer distinct chemical properties. Compared to other sulfonates, it exhibits higher reactivity and solubility, making it more versatile in various applications .
Properties
CAS No. |
74319-87-2 |
|---|---|
Molecular Formula |
C8H10NNaO3S |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
sodium;2-amino-4,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H11NO3S.Na/c1-5-3-7(9)8(4-6(5)2)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
AVDSLMKFVMYSHK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



